molecular formula C17H17BrN2O2 B14742354 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide CAS No. 4695-86-7

1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide

Cat. No.: B14742354
CAS No.: 4695-86-7
M. Wt: 361.2 g/mol
InChI Key: OWOGLAPMVNTXNL-UHFFFAOYSA-M
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Description

1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide is a synthetic compound that combines an indole moiety with a pyridinium ion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole structure is known for its presence in many natural products and pharmaceuticals, while the pyridinium ion can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide is unique due to the combination of the indole and pyridinium moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

4695-86-7

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C17H17N2O2.BrH/c1-21-17(20)14-5-4-9-19(12-14)10-8-13-11-18-16-7-3-2-6-15(13)16;/h2-7,9,11-12,18H,8,10H2,1H3;1H/q+1;/p-1

InChI Key

OWOGLAPMVNTXNL-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)CCC2=CNC3=CC=CC=C32.[Br-]

Origin of Product

United States

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